4-Trifluoromethyl-2,2'-bipyridine
CAS No.:
Cat. No.: VC17601976
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H7F3N2 |
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Molecular Weight | 224.18 g/mol |
IUPAC Name | 2-pyridin-2-yl-4-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H |
Standard InChI Key | TWUMEMDJUWFDNA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(trifluoromethyl)-2,2'-bipyridine is C₁₁H₇F₃N₂, with a molecular weight of 224.18 g/mol . Its structure consists of two pyridine rings connected by a single bond between the C2 atoms, with one ring bearing a -CF₃ group at the C4 position. The trifluoromethyl group significantly influences the compound’s electronic profile, increasing its electron-deficient nature and altering its solubility compared to unsubstituted bipyridines.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1286763-46-9 | |
Molecular Formula | C₁₁H₇F₃N₂ | |
Molecular Weight | 224.18 g/mol | |
IUPAC Name | 2-pyridin-2-yl-4-(trifluoromethyl)pyridine |
The compound’s three-dimensional conformation allows for chelation with transition metals, a feature critical to its applications in coordination chemistry.
Physical and Chemical Properties
The trifluoromethyl group imparts distinct physicochemical properties:
Solubility
4-(Trifluoromethyl)-2,2'-bipyridine is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its hydrophobic -CF₃ group. Similar compounds, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, are soluble in toluene , suggesting comparable behavior.
Thermal Stability
While specific data for this compound are unavailable, bipyridines generally exhibit melting points between 50°C and 150°C. The related 4,4'-bis(trifluoromethyl)-2,2'-bipyridine melts at 78–80°C , providing a rough benchmark.
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks corresponding to pyridine protons appear in the δ 7.5–9.0 ppm range.
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¹⁹F NMR: A singlet near δ -64.9 ppm is characteristic of the -CF₃ group .
Iridium(III) complexes with fluorinated bipyridines, like [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ , are used in organic light-emitting diodes (OLEDs). The -CF₃ group in 4-(trifluoromethyl)-2,2'-bipyridine may similarly stabilize excited states, making it suitable for optoelectronic applications.
Table 2: Comparative Analysis of Bipyridine Complexes
Complex | Application | Key Feature | Source |
---|---|---|---|
[Co(5,5′-dmbipy)₂(NCS)₂] | DNA interaction, antibacterial | Methyl substituents | |
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | OLEDs | Fluorinated ligands |
Biological and Pharmaceutical Relevance
Bipyridine derivatives exhibit antimicrobial and anticancer properties. For instance, cobalt(II) bipyridine complexes show enhanced antibacterial activity against gram-positive bacteria compared to free ligands . The -CF₃ group’s hydrophobicity could improve cell membrane permeability, potentiating 4-(trifluoromethyl)-2,2'-bipyridine-derived complexes in drug delivery systems.
Future Directions
Further research should focus on:
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Synthetic Optimization: Developing efficient routes for large-scale production.
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Metal Complexation Studies: Exploring catalytic and photophysical properties of derived complexes.
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Biological Screening: Evaluating antimicrobial and anticancer potential.
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